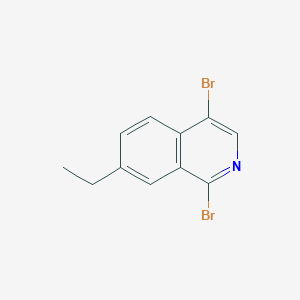
1,4-Dibromo-7-ethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-7-ethylisoquinoline is a chemical compound with the molecular formula C₁₁H₉Br₂N. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-7-ethylisoquinoline typically involves the bromination of 7-ethylisoquinoline. One common method is the selective bromination using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require controlled temperatures to ensure selective bromination at the 1 and 4 positions of the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-7-ethylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1,4-Dibromo-7-ethylisoquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 1,4-Dibromo-7-ethylisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromoisoquinoline: Similar in structure but lacks the ethyl group at the 7 position.
7-Ethylisoquinoline: Similar but lacks the bromine atoms at the 1 and 4 positions.
1,4-Dibromoquinoline: Similar but has a quinoline ring instead of an isoquinoline ring
Uniqueness
1,4-Dibromo-7-ethylisoquinoline is unique due to the presence of both bromine atoms and the ethyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H9Br2N |
|---|---|
Molecular Weight |
315.00 g/mol |
IUPAC Name |
1,4-dibromo-7-ethylisoquinoline |
InChI |
InChI=1S/C11H9Br2N/c1-2-7-3-4-8-9(5-7)11(13)14-6-10(8)12/h3-6H,2H2,1H3 |
InChI Key |
XZHVXJFYHKNLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CN=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



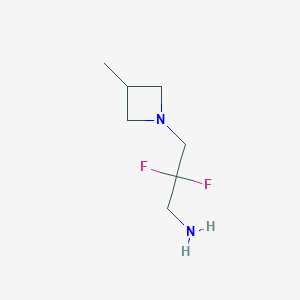
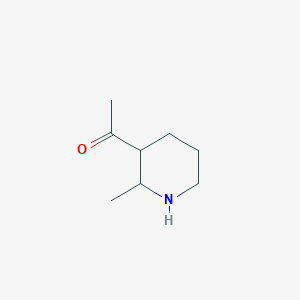
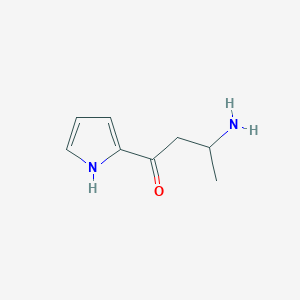

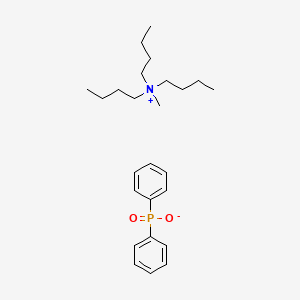
![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
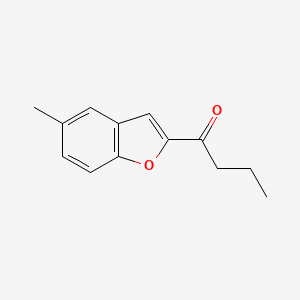
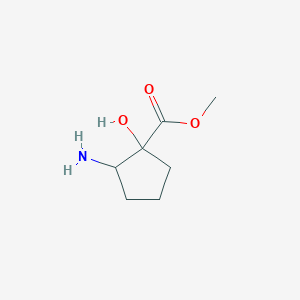
![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)


![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)
